molecular formula C15H20N2O3 B1400824 Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate CAS No. 1307909-16-5

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate

Cat. No. B1400824
CAS RN: 1307909-16-5
M. Wt: 276.33 g/mol
InChI Key: IKQDRJWROSNQEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is 1S/C15H20N2O3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10,16H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is a powder at room temperature .

Scientific Research Applications

Pharmacology

EBPC has shown potential in pharmacological research, particularly in the development of cardiovascular drugs. It has been used as a reactant for the synthesis of milrinone analogs , which are important for analyzing effects on intracellular calcium increase in cardiac cells. This is crucial for developing treatments for heart failure and related cardiovascular diseases.

Organic Synthesis

In organic chemistry, EBPC serves as a building block for synthesizing various complex molecules. It has been utilized in the synthesis of quinolin-2(1H)-one derivatives , which are compounds of interest due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.

Medicinal Chemistry

EBPC’s role in medicinal chemistry is significant due to its involvement in the synthesis of compounds with selective anti-Helicobacter pylori activity . This is particularly important as H. pylori infections are a major cause of peptic ulcers and have been linked to gastric cancer.

Industrial Applications

In the industrial sector, EBPC can be used to create molecules that modulate quorum sensing . Quorum sensing is a system of stimuli and response correlated with population density, and modulating this process can lead to the development of novel antibacterial agents.

Biotechnology Research

EBPC is valuable in biotechnology research for the creation of aza derivatives of phytoalexin , which have antibacterial activity. These derivatives can be used to study plant defense mechanisms and could lead to the development of new agricultural biotechnologies.

Chemical Engineering

In chemical engineering, EBPC is used for the synthesis of tetrahydronaphthalene derivatives , which are important in the design of materials with specific optical properties. These materials can be used in the creation of new types of displays or lighting systems.

properties

IUPAC Name

ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQDRJWROSNQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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